N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide
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Overview
Description
N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by cyclization.
Formation of the Pyran Ring: The pyran ring can be synthesized by the reaction of appropriate precursors under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the triazole and pyran rings through an acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide is unique due to its combination of furan, triazole, and pyran rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H12N4O5 |
---|---|
Molecular Weight |
316.27 g/mol |
IUPAC Name |
N-[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]-2-(6-methyl-4-oxopyran-3-yl)oxyacetamide |
InChI |
InChI=1S/C14H12N4O5/c1-8-5-9(19)11(6-22-8)23-7-12(20)15-14-16-13(17-18-14)10-3-2-4-21-10/h2-6H,7H2,1H3,(H2,15,16,17,18,20) |
InChI Key |
CLABKAJCDPJVLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=CO1)OCC(=O)NC2=NNC(=N2)C3=CC=CO3 |
Origin of Product |
United States |
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